molecular formula C20H20N4O3S2 B2495522 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 868973-77-7

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No.: B2495522
CAS No.: 868973-77-7
M. Wt: 428.53
InChI Key: LERFWCYNICWVEL-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a naphthamide group and a thioether-linked side chain containing a tetrahydrofuran-derived moiety. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, antitumor, and antiviral activities .

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-17(21-11-14-7-4-10-27-14)12-28-20-24-23-19(29-20)22-18(26)16-9-3-6-13-5-1-2-8-15(13)16/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERFWCYNICWVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S, with a molecular weight of 357.48 g/mol. Its structure integrates various functional groups that may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains:

Compound Target Organism Activity Reference
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamideXanthomonas oryzae30% inhibition at 100 μg/mL
5-(5-nitroheteroaryl)-1,3,4-thiadiazol-2-yl derivativesVarious Gram-positive bacteriaMIC = 0.0039 - 0.125 μg/ml

These studies demonstrate that the compound's structural components contribute to its ability to inhibit bacterial growth effectively.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. For example:

Compound Cancer Cell Line IC50 (μM) Reference
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-aminesMDA-MB-231 (breast cancer)3.3
N-benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-aminesHEK293T (normal human cells)34.71

These findings suggest that specific modifications to the thiadiazole structure can enhance anticancer activity while maintaining selectivity towards cancerous cells.

Anti-inflammatory Activity

Some studies also highlight the anti-inflammatory properties of thiadiazole derivatives. For example:

Compound Activity Type Effectiveness Reference
Thiadiazole derivatives of diclofenacAnalgesic and anti-inflammatoryUp to 82.85% inhibition in tests

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various signaling pathways leading to the observed biological effects.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives:

  • Synthesis and Evaluation : A series of novel thiadiazole derivatives were synthesized and tested for their antimicrobial activities against pathogens like E. coli and S. aureus, showing promising results in inhibiting bacterial growth.
  • Antitumor Studies : Research demonstrated that certain thiadiazole compounds exhibited significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells.

Scientific Research Applications

Structural Overview

The compound features several notable structural components:

  • Thiadiazole Ring : Known for its diverse biological activities, especially in antimicrobial and anticancer research.
  • Tetrahydrofuran Moiety : This component may enhance solubility and bioavailability.
  • Naphthamide Structure : Contributes to the compound's potential interactions with biological targets.

The molecular formula of this compound is C20H20N4O3S2C_{20}H_{20}N_{4}O_{3}S_{2} with a molecular weight of approximately 428.5 g/mol .

Research indicates that compounds containing the thiadiazole moiety exhibit significant biological activities. Specifically, N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide has shown potential in the following areas:

  • Antimicrobial Activity : The thiadiazole ring is a recognized pharmacophore for developing antimicrobial agents. Studies have suggested that derivatives of this compound may inhibit bacterial growth effectively.
  • Anticancer Properties : The structural complexity of this compound allows it to interact with various cellular pathways potentially involved in cancer proliferation. Preliminary studies have indicated cytotoxic effects against different cancer cell lines.
  • Anti-inflammatory Effects : In silico studies have suggested that compounds similar to this compound may act as inhibitors of key inflammatory pathways, making them candidates for further investigation in inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes. These pathways often require optimization based on yield and purity considerations. The synthesis can be summarized as follows:

StepDescription
1Formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.
2Introduction of the tetrahydrofuran moiety through alkylation or acylation methods.
3Coupling with naphthalene derivatives to form the final product.

Case Studies and Research Findings

Several studies have focused on the biological activity and potential applications of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that modifications to the thiadiazole structure can enhance activity.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents .
  • Mechanism of Action : Research has indicated that this compound may interact with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation .

Comparison with Similar Compounds

(a) N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS 391864-02-1)

  • Structure: Shares the 1,3,4-thiadiazole and naphthamide groups but replaces the tetrahydrofanylmethylaminoethylthio side chain with a simpler ethylthio group.
  • Molecular Weight : 315.4 g/mol (C₁₅H₁₃N₃OS₂) .
  • Key Differences : The absence of the tetrahydrofuran (THF) moiety and oxo group reduces steric bulk and hydrogen-bonding capacity. This likely diminishes target selectivity compared to the target compound.

(b) N-(4-acetyl-4,5-dihydro-5-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)acetamide (Compound 16)

  • Structure : Features a fused naphthofuran system and a phenylpyrazole substituent.
  • Activity : Demonstrated antibacterial efficacy (60% yield in synthesis) via IR and ¹H-NMR characterization .
  • Comparison : The naphthofuran system may enhance planar stacking interactions, but the lack of a THF-derived side chain limits solubility in polar environments.

(c) 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Structure: Replaces 1,3,4-thiadiazole with a thiazolidinone ring but retains a carboxamide-linked aromatic system.
  • Key Feature : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects .

Functional Group Analysis

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound 1,3,4-Thiadiazole Naphthamide, tetrahydrofanylmethylaminoethylthio, oxo group ~450 (estimated) Hypothesized antimicrobial
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide 1,3,4-Thiadiazole Naphthamide, ethylthio 315.4 Not specified
Compound 16 1,3,4-Thiadiazole Naphthofuran, phenylpyrazole, acetyl ~480 (estimated) Antibacterial
N-(5-Ethylamino-1,3,4-thiadiazol-2-yl) derivatives 1,3,4-Thiadiazole Benzofuran carbohydrazide, nitro group ~370 (estimated) Synthetic intermediates

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide?

  • Methodological Answer : The synthesis typically involves sequential coupling of thiadiazole intermediates with naphthamide derivatives. Key steps include:

  • Formation of the 1,3,4-thiadiazol-2-yl scaffold via cyclization of thiocarbazides or hydrazine derivatives under acidic/basic conditions .
  • Introduction of the tetrahydrofuran-2-ylmethylamino group via nucleophilic substitution or amidation reactions, often requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Final coupling with 1-naphthamide using activating agents (e.g., EDC/HOBt) in inert atmospheres to prevent hydrolysis .
    • Critical Parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios significantly impact yields (reported 45–70% in similar thiadiazole syntheses) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent connectivity (e.g., thioether linkage at C5 of thiadiazole, naphthamide protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns matching the molecular formula .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
    • Data Interpretation : Discrepancies in NMR splitting patterns may indicate stereochemical complexity (e.g., tetrahydrofuran ring conformation) .

Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent for assays), aqueous buffers (pH 4–9), and ethanol. Low aqueous solubility is common due to the hydrophobic naphthamide group; surfactants (e.g., Tween-80) may improve dispersion .
  • Stability : Accelerated degradation studies (40–60°C) and HPLC monitoring under acidic/alkaline conditions. Thiadiazole rings are generally stable, but the thioether bond may hydrolyze under strong acidic conditions (pH < 2) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in thiadiazole, carbonyl groups) .
  • Molecular Docking : Simulate binding to enzymes (e.g., COX-1/2, kinases) using software like AutoDock Vina. Prioritize targets based on structural analogs (e.g., thiadiazole derivatives with anti-inflammatory activity) .
    • Validation : Compare predicted binding affinities with experimental IC50 values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) for analogs like N-(thiazol-2-yl)acetamides, noting substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) .
  • Dose-Response Curves : Re-evaluate activity at varying concentrations (1 nM–100 µM) to identify off-target effects or biphasic responses .
    • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound aggregation at high doses .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability. Monitor plasma stability via LC-MS .
  • CYP450 Metabolism Screening : Use liver microsomes to identify major metabolites and modify labile sites (e.g., tetrahydrofuran ring oxidation) .
    • In Vivo Validation : Pharmacokinetic parameters (t½, Cmax) in rodent models, comparing intravenous vs. oral administration .

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, inert atmosphere) to align with published protocols .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for cytotoxic compounds .

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